N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride
Description
This compound is a structurally complex heterocyclic molecule featuring a benzo[d]thiazole moiety fused to a 6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, with a 3-chlorobenzo[b]thiophene-2-carboxamide substituent. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Its design integrates multiple pharmacophores, including benzothiazole and benzothiophene groups, which are known for their bioactivity in targeting enzymes or receptors involved in inflammation, cancer, and neurological disorders.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-chloro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3OS3.ClH/c1-28-11-10-13-18(12-28)32-24(19(13)23-26-15-7-3-5-9-17(15)31-23)27-22(29)21-20(25)14-6-2-4-8-16(14)30-21;/h2-9H,10-12H2,1H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKILURLKWHIJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C6=CC=CC=C6S5)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride is a complex organic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique arrangement of multiple heterocyclic rings, including benzothiazole and thiophene moieties. Its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its interaction with various biological targets:
- Anticancer Activity : Studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the benzothiazole moiety is particularly noted for its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Related compounds have shown activity against a range of bacterial and fungal pathogens. The thieno[2,3-c]pyridine structure may enhance membrane permeability, allowing for increased efficacy against microbial cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer and infectious diseases. For instance, it could inhibit topoisomerases or kinases that are crucial for cell division and survival.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | |
| Antimicrobial | Disrupts microbial membranes | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study 1: Anticancer Efficacy
A study conducted by Abdallah et al. (2023) demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to induce oxidative stress within cancer cells, leading to apoptosis.
Case Study 2: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of compounds containing the benzothiazole structure. These compounds demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics.
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit potent APE1 inhibition with IC50 values in the low micromolar range. For example, one related compound showed an IC50 of 2.0 µM against APE1 in purified enzyme assays. Additionally, these compounds have been shown to enhance the cytotoxic effects of alkylating agents in HeLa cell lines .
| Compound | IC50 (µM) | Effect on Cytotoxicity |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | 2.0 ± 0.1 | Potentiated MMS and TMZ effects |
| N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole and thienopyridine rings can significantly affect biological activity. Specific substituents can enhance APE1 inhibition and cytotoxicity against cancer cells. For instance:
- Increasing hydrophobicity or introducing electron-withdrawing groups on the benzothiazole ring has shown promising results in enhancing potency.
These findings suggest that careful structural modifications can lead to more effective APE1 inhibitors with improved therapeutic profiles .
Case Studies
A focused medicinal chemistry effort led to the identification of several analogs with improved activity against APE1. Notable studies include:
- Synthesis and Evaluation : Research has detailed the synthesis of various derivatives where structural modifications were systematically analyzed for their impact on enzyme inhibition and cellular efficacy. These studies highlighted the importance of the thiazole motif in maintaining activity against APE1 while allowing for further optimization through additional substitutions on the aromatic rings .
- In Vivo Studies : In vivo evaluations have confirmed that certain derivatives exhibit favorable pharmacokinetic profiles and good exposure levels in plasma and brain tissues following administration in animal models. This suggests potential for clinical translation .
Comparison with Similar Compounds
A. Benzothiazole Carboxamide Derivatives ()
Compounds such as N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) exhibit similar benzothiazole-carboxamide backbones but differ in substituents on the thiazolidinone ring. For example:
- 4g (4-chlorophenyl) and 4h (2,6-difluorophenyl) show moderate yields (60–70%) in ethanol-based syntheses, whereas the target compound’s tetrahydrothieno-pyridine core requires more specialized conditions.
Table 1: Comparison of Benzothiazole Derivatives
B. Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b feature thiazolo[3,2-a]pyrimidine cores with substituents like trimethylbenzylidene (11a) or cyanobenzylidene (11b). These analogs highlight:
- Higher melting points (11a : 243–246°C; 11b : 213–215°C) compared to typical benzothiazole derivatives, suggesting enhanced thermal stability due to extended conjugation.
- The presence of dual nitrile (CN) groups in 11b introduces strong electron-withdrawing effects, contrasting with the target compound’s chloro and methyl groups, which balance lipophilicity and steric bulk .
Table 2: Thiazolo-Pyrimidine vs. Target Compound
C. Tetrahydroimidazo-Pyridine Derivatives ()
Compound 2d (diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) shares a tetrahydroimidazo-pyridine core but incorporates nitro and cyano groups. Key differences include:
- Lower yield (55%) in 2d ’s synthesis compared to benzothiazole derivatives in , highlighting synthetic challenges with fused heterocycles .
Key Research Findings
Substituent Effects : Chloro and methyl groups in the target compound likely improve metabolic stability compared to fluorophenyl derivatives (e.g., 4h ), which may undergo rapid defluorination .
Synthetic Complexity: The tetrahydrothieno-pyridine core requires multi-step syntheses, contrasting with simpler thiazolidinone-based analogs (e.g., 4g) .
Solubility : The hydrochloride salt form of the target compound addresses solubility limitations seen in neutral analogs like 11a and 11b .
Q & A
Q. What are the standard synthetic protocols for preparing this compound and its derivatives?
The compound can be synthesized via acylation or cyclization reactions using substituted benzo[b]thiophene or thiazole precursors. For example:
- Acylation : Reacting thiophene-2-carboxamide intermediates with activated anhydrides (e.g., succinic, maleic, or glutaric anhydrides) in dry CH₂Cl₂, followed by purification via reverse-phase HPLC or methanol recrystallization .
- Cyclization : Utilizing benzoylisothiocyanate in 1,4-dioxane under room-temperature conditions to form tetrahydrobenzo[b]thiophene derivatives . Key Characterization : IR (C=O, NH stretches), ¹H/¹³C NMR (chemical shifts for aromatic protons and methyl groups), and HRMS (molecular ion validation) are critical .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR : ¹H NMR resolves methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons (δ ~7-8 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165-175 ppm) .
- HRMS : Validates molecular weight within ±0.001 Da error margins .
- LC-MS : Monitors purity (>95%) and detects byproducts .
Q. How are substituents (e.g., chloro, methyl) introduced into the core structure?
Substituents are introduced via:
- Electrophilic substitution : Chlorination at the 3-position of benzo[b]thiophene using Cl₂ or SOCl₂ .
- Nucleophilic acyl substitution : Methyl groups are added via alkylation of secondary amines (e.g., using CH₃I in DMF) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural validation?
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational changes (e.g., hindered rotation in amide bonds) that cause splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted shifts for ambiguous signals .
Q. What strategies optimize low yields in multi-step syntheses (e.g., <40% in cyclization steps)?
- Solvent Screening : Replace 1,4-dioxane with DMF or THF to enhance solubility of intermediates .
- Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 20 min at 150°C) while improving yields by 15-20% .
Q. How do substituents (e.g., chloro vs. methoxy) impact biological activity?
- Chloro groups : Enhance lipophilicity (logP ↑) and membrane permeability, improving antimicrobial potency (e.g., MIC ↓ from 32 μg/mL to 8 μg/mL) .
- Methoxy groups : Increase metabolic stability but reduce target binding affinity due to steric hindrance . Validation : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) and logD7.4 measurements .
Q. Can AI/ML models predict optimal reaction conditions for novel derivatives?
- COMSOL Multiphysics Integration : Simulate reaction kinetics (e.g., activation energy, diffusion rates) to identify ideal temperature/pH profiles .
- Deep Learning : Train models on existing synthesis data (e.g., yields, solvents) to recommend conditions for untested derivatives (accuracy >85%) .
Methodological Considerations
Q. How to design experiments for analyzing structure-activity relationships (SAR)?
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., -Cl → -F, -CH₃ → -CF₃) .
- High-Throughput Screening : Test 100+ analogs in parallel against target enzymes (e.g., COX-2, topoisomerase) to identify critical substituent patterns .
Q. What statistical approaches resolve variability in biological assay data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
